N-(2-chlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide
Overview
Description
N-(2-chlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide, also known as CFMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been found to exhibit a range of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to reduce inflammation in animal models. This compound has also been found to exhibit antibacterial activity against a range of bacterial strains.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-chlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been found to exhibit a range of interesting biochemical and physiological effects, making it a potentially useful tool for studying a variety of biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments using the compound.
Future Directions
There are several future directions for research on N-(2-chlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide. One area of interest is further exploring the compound's potential as a fluorescent probe for detecting reactive oxygen species in cells. Additionally, more research is needed to fully understand the compound's mechanism of action and to identify potential therapeutic applications for this compound. Finally, future research could focus on developing new derivatives of this compound with improved properties for use in scientific research.
Scientific Research Applications
N-(2-chlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has been studied for its potential applications in a range of scientific research areas. It has been found to exhibit anti-inflammatory, anti-tumor, and antibacterial properties. This compound has also been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in cells.
properties
IUPAC Name |
N-(2-chlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO3S/c1-19-12-7-6-9(15)8-13(12)20(17,18)16-11-5-3-2-4-10(11)14/h2-8,16H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGOBSBICCNOKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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